(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative that features a pyrrolidine ring, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their esters are known to undergo catalytic protodeboronation .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, including formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water , which could affect their bioavailability.
Result of Action
Boronic acids and their esters are known to be valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of “(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy reagents.
Formation of the Boronic Acid:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or sulfoxide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Boronate esters and boronic anhydrides.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry:
Comparison with Similar Compounds
- (3-(Pyrrolidin-1-ylsulfonyl)-4-methoxyphenyl)boronic acid
- (3-(Pyrrolidin-1-ylsulfonyl)-4-chlorophenyl)boronic acid
- (3-(Pyrrolidin-1-ylsulfonyl)-4-fluorophenyl)boronic acid
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and selectivity in chemical reactions .
- Reactivity: Compared to its analogs, the trifluoromethoxy derivative exhibits higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group .
Properties
IUPAC Name |
[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXIEPPWHGFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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